molecular formula C10H6ClNO B1313960 Quinoline-6-carbonyl chloride CAS No. 72369-87-0

Quinoline-6-carbonyl chloride

Cat. No. B1313960
CAS RN: 72369-87-0
M. Wt: 191.61 g/mol
InChI Key: SEKHCAFZRYHQMP-UHFFFAOYSA-N
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Description

Quinoline-6-carbonyl chloride is a compound with the molecular formula C10H6ClNO . It is a derivative of quinoline, a nitrogen-based heterocyclic compound .


Molecular Structure Analysis

The molecular structure of Quinoline-6-carbonyl chloride consists of a quinoline ring attached to a carbonyl chloride group . The InChI code for this compound is 1S/C10H6ClNO/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in transition-metal catalyzed synthetic methods to produce a diverse range of complex heterocyclic compounds .


Physical And Chemical Properties Analysis

Quinoline-6-carbonyl chloride has a molecular weight of 191.62 . The compound is considered to be polar due to the high electronegativity of the oxygen atom in the carbonyl group .

Scientific Research Applications

Synthesis and Catalysis

  • Green Synthesis of Quinolines : Quinolines, including those derived from Quinoline-6-carbonyl chloride, can be efficiently synthesized using niobium-(V) chloride/polyethylene glycol and niobium(V) chloride as catalysts, in glycerol as an environmentally friendly solvent. This process yields high-quality quinolines with broad potential applications in bioactive compounds (Zakerinasab et al., 2015).

Analytical and Diagnostic Applications

  • Chemosensors for Metal Cations : Novel benzimidazoles and benzimidazo[1,2-a]quinolines, which can be synthesized from Quinoline-6-carbonyl chloride derivatives, show potential as chemosensors for different metal cations. This application is significant in analytical chemistry for detecting metal ions like Zn2+ and Ag+ (Hranjec et al., 2012).

Material Science and Photovoltaics

  • Organic-Inorganic Photodiode Fabrication : The photovoltaic properties of quinoline derivatives, which could include Quinoline-6-carbonyl chloride, are explored for use in organic-inorganic photodiode fabrication. These compounds can contribute to the development of new materials with enhanced electronic and photonic properties (Zeyada et al., 2016).

Environmental Applications

  • Electro-oxidation in Wastewater Treatment : Quinoline compounds, potentially including those derived from Quinoline-6-carbonyl chloride, can be effectively removed from wastewater using electro-oxidation processes. This application is critical for reducing the organic load in saline wastewater (Li, 2022).

Biomedical Research

  • Cancer Drug Discovery : Quinoline derivatives, possibly derived from Quinoline-6-carbonyl chloride, have shown significant potential in cancer drug discovery due to their ability to inhibit various biological processes like tyrosine kinases and tubulin polymerization (Solomon & Lee, 2011).

Safety And Hazards

Quinoline-6-carbonyl chloride is considered hazardous. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It is suspected of causing genetic defects and may cause cancer .

Future Directions

Quinoline and its derivatives have gained considerable importance due to their broad range of applications in medicinal and industrial chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of quinoline derivatives . Additionally, due to their wide range of biological activities, quinoline derivatives may continue to be a focus in the development of new therapeutic agents .

properties

IUPAC Name

quinoline-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKHCAFZRYHQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496032
Record name Quinoline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-6-carbonyl chloride

CAS RN

72369-87-0
Record name Quinoline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen, a 1 L round bottom flask, equipped with septum and drying tube attached to a gas scrubber setup, was charged with 25.4 g (146.5 mmol) quinoline-6-carboylic acid. 1,4-Dioxane (250 mL) was added along with 10 drops of DMF. Inside a glovebox, oxalyl chloride (25.1 g, 197.8 mmol, 1.35 eq) was weighed into a septum vial. The vial was closed, removed from the glovebox, and the weighed oxalyl chloride was added, under nitrogen, to the reaction, in portions, via syringe. The reaction was stirred until most of the gas development ceased. The reaction remained stirring at room temperature overnight. The volatiles were removed using a rotary evaporator. Trace HCl was removed by addition of several aliquots of dry toluene, which were consecutively evaporated using the rotary evaporator. The final product was obtained in form of a colorless to slightly yellow powder (28.0 g, 146.4 mmol, 100%). 1H-NMR: (500 MHz, CDCl3) δ 9.35 (dd, J=5.2, 1.5 Hz, 1H), 9.09 (d, J=8.5 Hz, 1H), 9.09 (d, J=9.0 Hz, 1H), 9.01 (d, J=2.0 Hz, 1H), 8.64 (dd, J=9.1, 2.0 Hz, 1H), 8.14 (dd, J=8.4, 5.2 Hz, 1H); 13C-NMR (126 MHz, CDCl3) δ 122.92, 123.90, 128.21, 133.44, 133.79, 134.55, 140.95, 146.44, 147.11, 166.69.
Quantity
25.4 g
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reactant
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25.1 g
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Quantity
0 (± 1) mol
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catalyst
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250 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of quinoline-6-carboxylic acid (0-1) (2.0 g, 11.5 mmol) in CH2Cl2 (250 mL) was added 3 drops of DMF at 0° C., followed by oxalyl chloride (7.3 g, 57.5 mmol) dropwise. The resulting reaction was stirred at room temperature overnight, and then concentrated to afford the title compound (2.2 g).
Quantity
2 g
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reactant
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250 mL
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7.3 g
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Quinoline-6-carboxylic acid (1.4 g) was dissolved in dichloromethane (50 ml). N,N-dimethylformamide (100 μL) and oxalyl chloride (1.6 g) were added to this solution at room temperature and stirred for two hours followed by reflux for 20 minutes. The solvent was removed by distillation under the reduced pressure to obtain crude quinoline-6-carbonyl chloride. It was dissolved in pyridine and added to 2-bromo-4-(1-bromo-1,1,2,3,3,3-hexafluoropropan-2-yl)-6-(difluoromethoxy)aniline (0.73 g) also dissolved in pyridine, and the resulting mixture was heated under reflux for 5 hours. After cooling to room temperature, the reaction solution was diluted with 1 N hydrochloric acid and extracted twice with ethyl acetate. The solvent was removed by distillation under the reduced pressure. The resulting residues were dissolved in tetrahydrofiaran (30 ml), added with 1 M aqueous solution of lithium hydroxide (50 ml), and stirred at room temperature for 2 hours. The reaction solution was extracted twice with ethyl acetate. The organic phases were combined, washed with water, and dried over anhydrous magnesium sulfate. The drying agent (anhydrous magnesium sulfate) was removed by filtration and the solvent was distilled off under the reduced pressure. The resulting residues were purified by column chromatography to obtain N-[2-bromo-4-(1-bromo-1,1,2,3,3,3-hexafluoropropan-2-yl)-6-(difluoromethoxy)phenyl]quinoline-6-carboxamide (0.84 g, 86%).
Quantity
1.4 g
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reactant
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50 mL
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solvent
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Quantity
100 μL
Type
reactant
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Quantity
1.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Quinoline-6-carbonyl chloride

Citations

For This Compound
7
Citations
N Perin, J Alić, S Liekens, A Van Aerschot… - New Journal of …, 2018 - pubs.rsc.org
… [1,2-a]quinoline-6-carbonyl chloride 14 (0.200 g, 0.71 mmol), … [1,2-a]quinoline-6-carbonyl chloride 14 (0.150 g, 0.53 mmol), … [1,2-a]quinoline-6-carbonyl chloride 14 (0.150 g, 0.53 mmol) …
Number of citations: 22 pubs.rsc.org
C Ochoa-Puentes, S Bauer, M Kühnle… - ACS Medicinal …, 2013 - ACS Publications
… Reduction of the nitro group and acylation with quinoline-2- or quinoline-6-carbonyl chloride 10a,b (freshly prepared) led to the resin bound amides 11a,b. In the next step, the biphenyl …
Number of citations: 20 pubs.acs.org
M Wang, DX Zheng, MB Luo, M Gao, KD Miller… - Applied Radiation and …, 2010 - Elsevier
… Same procedure as for 6a was performed with compound 5 (400 mg, 0.80 mmol), triethylamine (0.33 mL, 2.38 mmol) and quinoline-6-carbonyl chloride (228 mg, 1.19 mmol) to give 6c (…
Number of citations: 5 www.sciencedirect.com
W Klinkhammer, H Müller, C Globisch, IK Pajeva… - Bioorganic & medicinal …, 2009 - Elsevier
… Following the procedure described for compound 4, starting from 3a and quinoline-6-carbonyl chloride, compound 12 (56%) was obtained as a light yellow solid, mp 177 C. H NMR (…
Number of citations: 65 www.sciencedirect.com
TG Vaughan - 2019 - egrove.olemiss.edu
The zwitterionic D-σ-A’s are characterized by having an anionic donor, a cationic acceptor, an intervening sigma-bond bridge, and an aliphatic tail. The aliphatic tail is of such length as …
Number of citations: 2 egrove.olemiss.edu
CO Puentes - 2012 - core.ac.uk
… Reduction of the nitro group with SnCl2·2H2O and acylation with quinoline-2 or quinoline-6-carbonyl chloride 6a,b (freshly prepared) led to the resin bound amides 7a,b. In the next step …
Number of citations: 2 core.ac.uk
C Ochoa Puentes - 2013 - epub.uni-regensburg.de
… Reduction of the nitro group with SnCl2·2H2O and acylation with quinoline-2 or quinoline-6-carbonyl chloride 6a,b (freshly prepared) led to the resin bound amides 7a,b. In the next step …
Number of citations: 3 epub.uni-regensburg.de

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